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Compound of Interest

Compound Name: Benzene, (ethynylsulfonyl)-

Cat. No.: B15326168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for a novel

dealkenylative alkynylation reaction. This method facilitates the synthesis of alkyl-tethered

alkynes from unactivated alkenes using ethynylsulfonyl benzene, catalyzed by Fe(II) and

vitamin C. This process is distinguished by its mild reaction conditions, broad substrate scope,

and high stereoselectivity, making it a valuable tool in organic synthesis and drug discovery.[1]

[2]

Introduction
The synthesis of complex alkynes is a cornerstone of modern medicinal chemistry and

materials science. Traditional methods for alkyne synthesis often require harsh conditions or

pre-functionalized starting materials. The dealkenylative alkynylation protocol described herein

offers a significant advancement by enabling the use of readily available unactivated alkenes.

This one-pot reaction proceeds via an ozone-mediated cleavage of the alkene followed by an

Fe(II)-catalyzed radical addition of the resulting alkyl radical to an alkynyl sulfone.[2] The use of

L-ascorbic acid (vitamin C) as a reducing agent is crucial for the catalytic turnover of the iron

species.[1][2]

Reaction Principle
The core of this methodology lies in the oxidative cleavage of a carbon-carbon double bond in

an unactivated alkene by ozone. The resulting intermediate is then subjected to an Fe(II)-
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catalyzed reaction in the presence of an alkynyl sulfone, such as (ethynylsulfonyl)benzene. An

alkyl radical is generated and subsequently trapped by the alkynyl sulfone, leading to the

formation of a new carbon-carbon bond and the desired alkyne product. This process

effectively "dealkenylates" the starting material, replacing a portion of the original alkenyl group

with an alkynyl moiety.

Experimental Workflow
The overall experimental workflow for the dealkenylative alkynylation is depicted below. The

process begins with the ozonolysis of the alkene substrate, followed by the addition of the

alkynylsulfone and the catalytic system.
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Figure 1. General experimental workflow for the dealkenylative alkynylation protocol.

Quantitative Data Summary
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The following tables summarize the substrate scope for the dealkenylative alkynylation

reaction, showcasing the versatility of this method with various alkene and alkynyl sulfone

substrates.

Table 1: Scope of Alkene Substrates

Entry
Alkene
Substrate

Product Yield (%)
Diastereomeri
c Ratio (dr)

1
(-)-Isopulegol

(1a)
2a 83 -

2
(+)-Nootkatone

(1g)
2g 50

Single

diastereoisomer

3 Betulin (1h) 2h 45
Single

diastereoisomer

4
Bicyclic hydroxy

ketone (1i)
2i 86 13:1

5
Carvone-derived

diol (1j)
2j 92 -

6
Methyleneadama

ntane (1zd)
2zd 61

Single

diastereoisomer

7 Camphene (1ze) 2ze 67 -

8 Sabinene (1zf) 2zf 59 -

9
Cyclohexene

(1zh)
2zh 55 -

10
Cyclopentene

(1zi)
2zi 48 -

11
(+)-p-1-

Menthene (1zj)
2zj 45 -

Reaction conditions: alkene (1.0 mmol), MeOH (0.025 M with respect to 1), ozone (until the

reaction solution turns pale blue), (ethynylsulfonyl)benzene (5a, 0.5 mmol), FeSO₄·7H₂O (0.1
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mmol), L-ascorbic acid (1.0 mmol), 0 °C, 5 min.[1]

Table 2: Scope of Benzenesulfonyl Alkyne Substrates

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9731399/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15326168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry Alkynyl Sulfone Product Yield (%)

1
(Ethynylsulfonyl)benz

ene (5a)
2aa 83

2

4-

Methylbenzenesulfony

l alkyne (5b)

2ab 75

3

4-

Methoxybenzenesulfo

nyl alkyne (5c)

2ac 78

4

4-

Fluorobenzenesulfony

l alkyne (5d)

2ad 81

5

4-

Chlorobenzenesulfony

l alkyne (5e)

2ae 79

6

4-

Bromobenzenesulfony

l alkyne (5f)

2af 76

7

4-

(Trifluoromethyl)benze

nesulfonyl alkyne (5g)

2ag 65

8

3-

Methylbenzenesulfony

l alkyne (5h)

2ah 72

9

2-

Methylbenzenesulfony

l alkyne (5i)

2ai 68

10
Naphthalene-2-

sulfonyl alkyne (5n)
2an 71

11
Thiophene-2-sulfonyl

alkyne (5l)
2al 55
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12
Pyridine-3-sulfonyl

alkyne (5k)
2ak 42

Reaction conditions: (-)-isopulegol (1a, 1.0 mmol), MeOH (0.025 M), ozone, alkynyl sulfone

(0.5 mmol), FeSO₄·7H₂O (0.1 mmol), L-ascorbic acid (1.0 mmol), 0 °C, 5 min.[1]

Detailed Experimental Protocols
General Procedure for Dealkenylative Alkynylation:

Materials:

Alkene substrate (1.0 mmol)

Methanol (MeOH), anhydrous

(Ethynylsulfonyl)benzene or other alkynyl sulfone (0.5 mmol)

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O, 0.1 mmol)

L-ascorbic acid (1.0 mmol)

Ozone generator

Standard laboratory glassware and purification supplies (silica gel, solvents for

chromatography)

Protocol:

To a solution of the alkene (1.0 mmol) in methanol (0.025 M with respect to the alkene) at

-78 °C, ozone is bubbled through the solution until a pale blue color persists, indicating the

complete consumption of the alkene.

The solution is then purged with oxygen or nitrogen to remove excess ozone.

To this solution at 0 °C, the (ethynylsulfonyl)benzene (0.5 mmol), FeSO₄·7H₂O (0.1 mmol),

and L-ascorbic acid (1.0 mmol) are added sequentially.
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The reaction mixture is stirred at 0 °C for 5 minutes.

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium

bicarbonate.

The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate,

dichloromethane).

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

desired alkyne.

Mechanism Overview
The proposed reaction mechanism involves several key steps, initiated by the ozonolysis of the

alkene. The subsequent Fe(II)-catalyzed process is a cascade of radical reactions.
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Figure 2. Simplified proposed mechanism for the dealkenylative alkynylation.

Conclusion
The Fe(II)-catalyzed dealkenylative alkynylation using ethynylsulfonyl benzene provides an

efficient and versatile method for the synthesis of complex alkynes from simple alkenes.[1][2]

The mild reaction conditions and broad functional group tolerance make this protocol highly

attractive for applications in natural product synthesis and the development of novel

pharmaceutical agents.[2] The use of inexpensive and environmentally benign reagents such

as iron and vitamin C further enhances the practical utility of this transformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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